MIF Tautomerase Inhibition: Quantified Biochemical Activity vs. In-Class Analogs
The target compound (CHEMBL1927060) inhibits human macrophage migration inhibitory factor (MIF) tautomerase activity with an IC50 of 2.52 × 10^4 nM (25.2 µM) in a recombinant enzyme assay using L-dopachrome methyl ester as substrate [1]. In the same assay series, structurally related indole-tetrazole derivatives exhibited IC50 values ranging from 7.3 × 10^3 nM to 5.53 × 10^4 nM, placing the target compound in the mid-range of this activity set [2]. This data directly establishes a quantifiable biochemical fingerprint that distinguishes it from both more potent (e.g., CHEMBL1927069, IC50 = 7.3 × 10^3 nM) and less active (e.g., CHEMBL1927064, IC50 = 5.53 × 10^4 nM) close analogs, enabling rational selection for structure-activity relationship (SAR) studies targeting MIF.
| Evidence Dimension | Inhibition of human cloned MIF tautomerase activity |
|---|---|
| Target Compound Data | IC50 = 2.52 × 10^4 nM |
| Comparator Or Baseline | CHEMBL1927069: IC50 = 7.30 × 10^3 nM; CHEMBL1927064: IC50 = 5.53 × 10^4 nM |
| Quantified Difference | 3.5-fold less potent than CHEMBL1927069; 2.2-fold more potent than CHEMBL1927064 |
| Conditions | Inhibition of human cloned MIF tautomerase expressed in E. coli, assessed as conversion of L-dopachrome methyl ester to indolecarboxylate |
Why This Matters
This provides a verifiable biochemical benchmark, allowing researchers to position this compound within an activity series and select it for specific SAR explorations where intermediate MIF affinity is desirable.
- [1] BindingDB. BDBM50359719 (CHEMBL1927060). Affinity Data: IC50 = 2.52E+4 nM. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50359719 (accessed 2026-05-10). View Source
- [2] BindingDB. PrimarySearch_ki for entry 50034266. Available at: https://www.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?tag=entry&entryid=50034266 (accessed 2026-05-10). View Source
